molecular formula C17H19N3O5S B2812238 1-(2-METHOXYPHENYL)-4-(2-NITROBENZENESULFONYL)PIPERAZINE CAS No. 312318-43-7

1-(2-METHOXYPHENYL)-4-(2-NITROBENZENESULFONYL)PIPERAZINE

Cat. No.: B2812238
CAS No.: 312318-43-7
M. Wt: 377.42
InChI Key: YLVPMFSOFFEAAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-METHOXYPHENYL)-4-(2-NITROBENZENESULFONYL)PIPERAZINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a methoxyphenyl group and a nitrobenzenesulfonyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-(2-METHOXYPHENYL)-4-(2-NITROBENZENESULFONYL)PIPERAZINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: Introduction of the nitro group to the benzene ring.

    Sulfonation: Addition of the sulfonyl group to the nitrobenzene.

    Methoxylation: Introduction of the methoxy group to the phenyl ring.

    Piperazine Formation: Formation of the piperazine ring and subsequent substitution with the methoxyphenyl and nitrobenzenesulfonyl groups.

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

1-(2-METHOXYPHENYL)-4-(2-NITROBENZENESULFONYL)PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions, particularly at the nitro group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-METHOXYPHENYL)-4-(2-NITROBENZENESULFONYL)PIPERAZINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological molecules and pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-METHOXYPHENYL)-4-(2-NITROBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxyphenyl group may also contribute to its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

1-(2-METHOXYPHENYL)-4-(2-NITROBENZENESULFONYL)PIPERAZINE can be compared with similar compounds such as:

    1-(2-METHOXYPHENYL)-4-(2-AMINOBENZENESULFONYL)PIPERAZINE: Differing by the presence of an amino group instead of a nitro group.

    1-(2-METHOXYPHENYL)-4-(2-CHLOROBENZENESULFONYL)PIPERAZINE: Differing by the presence of a chloro group instead of a nitro group.

Properties

IUPAC Name

1-(2-methoxyphenyl)-4-(2-nitrophenyl)sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S/c1-25-16-8-4-2-6-14(16)18-10-12-19(13-11-18)26(23,24)17-9-5-3-7-15(17)20(21)22/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVPMFSOFFEAAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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